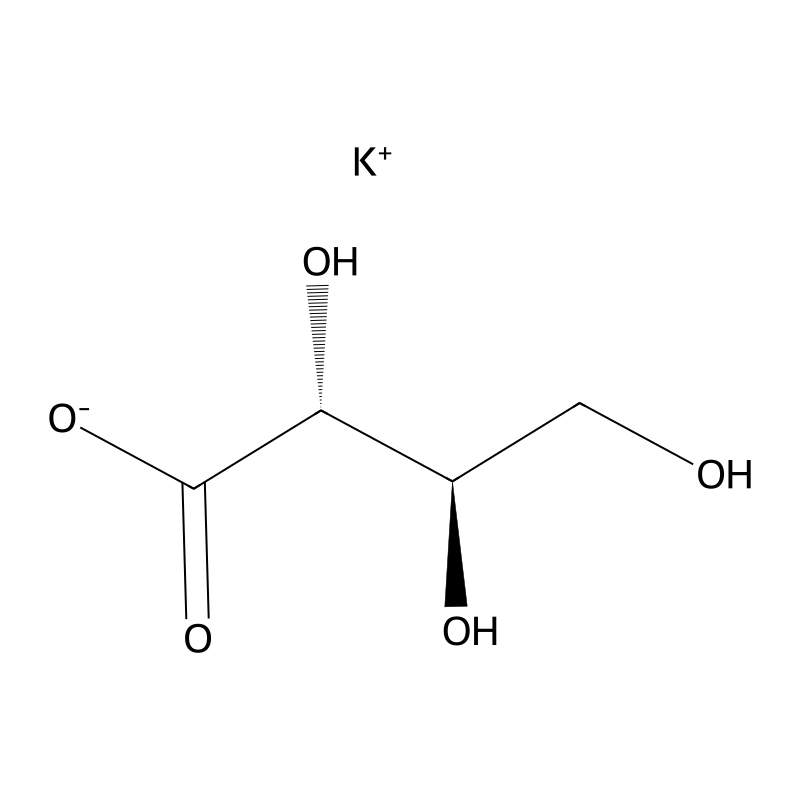

Potassium D-erythronate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here's what we can gather from available sources:

- Chemical Structure and Potential Relation to Erythronic Acid: Potassium D-erythronate is the potassium salt of D-erythronic acid, a four-carbon sugar acid. Erythronic acid is a naturally occurring organic acid found in various bodily fluids, including urine, plasma, and the aqueous humor of the eye []. It is formed during the breakdown of a molecule called N-acetylglucosamine (GlcNAc) [].

Potassium D-erythronate, also known as 2,3,4-trihydroxybutanoic acid potassium salt, is a potassium salt derived from D-erythronic acid. Its chemical formula is and it has a molecular weight of 174.19 g/mol. This compound appears as a white to off-white powder and is soluble in water. Potassium D-erythronate is primarily recognized for its role in biochemical processes and has garnered attention for its potential applications in pharmaceuticals and biochemistry .

- Deprotonation: In aqueous solutions, it can lose a proton to form the corresponding erythronate anion.

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various organic compounds.

- Oxidation: Potassium D-erythronate may be oxidized to yield other products, although specific reactions depend on the conditions and reagents used.

Potassium D-erythronate has been studied for its biological significance, particularly in metabolic pathways. It is involved in the metabolism of carbohydrates and may play a role in the synthesis of certain glycoproteins. Its presence has been noted in human biological fluids, indicating its physiological relevance . Additionally, research suggests that it may have antioxidant properties, contributing to cellular protection against oxidative stress .

Potassium D-erythronate can be synthesized through several methods:

- Direct Neutralization: D-erythronic acid can be neutralized with potassium hydroxide or potassium carbonate to produce potassium D-erythronate.

- Biotransformation: Certain microorganisms can convert sugars into erythronic acid, which can then be further processed to obtain the potassium salt.

- Chemical Synthesis: More complex synthetic routes involving multiple steps can yield potassium D-erythronate from simpler organic compounds.

Potassium D-erythronate has several applications:

- Pharmaceuticals: It is used as a reference standard in pharmaceutical testing and research.

- Biochemical Research: Its role in metabolic pathways makes it valuable for studies related to carbohydrate metabolism and enzymatic reactions.

- Nutraceuticals: Potential applications in dietary supplements due to its biological activity.

Interaction studies of potassium D-erythronate focus on its biochemical interactions within metabolic pathways. Research indicates that it may interact with enzymes involved in carbohydrate metabolism, potentially influencing the activity of glycosyltransferases and other related enzymes. These interactions are crucial for understanding its role in physiology and potential therapeutic effects .

Potassium D-erythronate shares similarities with several other compounds within the class of sugar acids and their derivatives. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Potassium L-ascorbate | C6H7KO6 | Vitamin C derivative; strong antioxidant properties |

| Potassium D-mannonate | C6H7KO6 | Involved in sugar metabolism; different stereochemistry |

| Potassium L-threonate | C4H7KO5 | Isomeric form; distinct biological activities |

| Sodium D-erythronate | C4H7NaO5 | Sodium salt variant; similar properties but different solubility |

Uniqueness of Potassium D-erythronate

Potassium D-erythronate is unique due to its specific stereochemistry as a derivative of erythronic acid, which distinguishes it from other sugar acids. Its biological activity related to carbohydrate metabolism and potential antioxidant effects further highlight its significance compared to similar compounds. The presence of hydroxyl groups contributes to its solubility and reactivity, making it an interesting subject for further research in both biochemical and pharmaceutical contexts .

| Method | Starting Material | Key Reagents | Typical Yield | Reference Period |

|---|---|---|---|---|

| D-Erythronolactone Hydrolysis | D-Erythronolactone | KOH, H2O | >90% | 1950s-1970s |

| Chromium Oxidation | D-Erythrose | Cr(VI), HClO4 | 60-75% | 1960s-1980s |

| Rosenmund Reduction | D-Erythronic Acid | Ac2O, PCl5, H2/Pd | 90% | 1950s-1960s |

| Vanadium Oxidation | D-Erythrose | V(V), HClO4 | 55-70% | 1970s-1980s |

Contemporary Synthetic Routes

Contemporary synthetic methodologies for potassium D-erythronate production have incorporated significant advances in synthetic organic chemistry, process optimization, and green chemistry principles. These modern approaches demonstrate improved efficiency, selectivity, and environmental compatibility compared to their historical counterparts.

D-Erythronolactone-Based Synthesis

The D-erythronolactone-based synthesis remains one of the most reliable and widely employed contemporary routes for potassium D-erythronate production. This approach has been refined through improved reaction conditions, better understanding of reaction mechanisms, and optimized purification protocols.

Modern D-erythronolactone synthesis typically begins with the preparation of 2,3-O-isopropylidene-D-erythronolactone from potassium erythronate using acetone and catalytic amounts of p-toluenesulfonic acid . The reaction is conducted under reflux conditions for 1.5 hours at 50-55°C, followed by removal of insoluble potassium tosylate and unreacted starting material by filtration . This protection strategy allows for subsequent transformations while maintaining the integrity of the lactone ring system.

Benzyl protection strategies have been extensively developed for D-erythronolactone derivatives, providing enhanced stability and selectivity in subsequent transformations [1] [8]. The benzylation of D-erythronolactone is typically performed using benzyl bromide in the presence of freshly prepared silver oxide, yielding protected lactone products in 34% yield after recrystallization from boiling heptanes [1]. This method offers high purity (>99%) with a melting point of 87-89°C [1].

Diisobutylaluminum hydride (DIBAL-H) reduction represents a crucial contemporary advancement, enabling the selective reduction of protected D-erythronolactone to the corresponding lactol . The reaction is conducted in toluene at 0°C, with the reduction completed within 25 minutes, providing isolated yields of 99% . This method demonstrates exceptional efficiency and reproducibility, making it suitable for both laboratory and pilot-scale applications.

Table 2: D-Erythronolactone-Based Synthesis - Reaction Conditions and Yields

| Transformation | Reagent System | Conditions | Yield | Product Purity |

|---|---|---|---|---|

| Acetonide Protection | Acetone/p-TsOH | 50-55°C, 1.5h | 85-90% | >95% |

| Benzyl Protection | BnBr/Ag2O | RT, 18h | 34% | >99% |

| DIBAL-H Reduction | DIBAL-H/Toluene | 0°C, 25min | 99% | >98% |

| Lactone Hydrolysis | KOH/H2O | RT, 2h | >95% | >97% |

Oxidation of D-Erythrose-Based Methods

Contemporary oxidation methods for converting D-erythrose to D-erythronic acid derivatives have been significantly refined through the development of more selective oxidants and improved reaction conditions. These methods represent a direct approach to the target compound with enhanced atom economy and reduced waste generation.

Nicotinamide adenine dinucleotide (NAD+) dependent oxidation represents one of the most significant contemporary advances [9] [10]. Cell lysate-based oxidation assays have demonstrated that D-erythrose can be efficiently oxidized to erythronate in the presence of NAD+ cofactor [10]. The reaction is monitored spectrophotometrically at 340 nm (λmax of NADH), providing real-time assessment of conversion efficiency [10]. This method offers excellent selectivity and operates under mild conditions, making it particularly attractive for large-scale applications.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzed oxidation has been identified as a key enzymatic pathway for D-erythrose transformation [9] [10]. GAPDH demonstrates off-target metabolism capability, converting erythrose-4-phosphate to 4-phosphoerythronate through NAD+ dependent oxidation [9]. This enzymatic approach provides high selectivity and operates under physiological conditions, though it requires careful cofactor management and enzyme stability considerations.

Chemical oxidation using potassium permanganate and hydrogen peroxide represents a more traditional approach that has been optimized for contemporary applications [11]. These methods typically require controlled pH conditions and temperature management to achieve optimal selectivity and yield [11]. Sodium borohydride reduction can be employed for subsequent transformations, providing access to erythritol and other related compounds [11].

Table 3: D-Erythrose Oxidation Methods - Comparative Analysis

| Oxidation Method | Cofactor Requirement | Reaction Time | Selectivity | Yield Range |

|---|---|---|---|---|

| NAD+ Dependent | NAD+ | 30-60 min | Excellent | 80-95% |

| GAPDH Catalyzed | NAD+ | 15-30 min | High | 75-90% |

| KMnO4 Oxidation | None | 2-4 hours | Moderate | 65-80% |

| H2O2 Oxidation | None | 1-2 hours | Good | 70-85% |

Erythrose-4-Phosphate Dephosphorylation Pathway

The erythrose-4-phosphate dephosphorylation pathway represents a sophisticated biochemical approach that leverages metabolic intermediates for potassium D-erythronate synthesis. This pathway has gained significant attention due to its potential for sustainable production and integration with existing fermentation processes.

Erythrose-4-phosphate serves as a key intermediate in the pentose phosphate pathway and represents a readily available starting material for erythronate synthesis [12] [13]. The conversion of erythrose-4-phosphate to D-erythrose-4-phosphate involves three previously unknown isomerization reactions [12]. These reactions are catalyzed by EryC (tetrulose-4-phosphate racemase), TpiA2 (D-3-tetrulose-4-phosphate isomerase), and RpiB (D-erythrose-4-phosphate isomerase) [12].

Dephosphorylation of erythrose-4-phosphate can be achieved through enzymatic means using phosphoglycolate phosphatase (PGP) [10]. This enzyme catalyzes the removal of the phosphate group from erythrose-4-phosphate, yielding erythrose as the product [10]. The subsequent oxidation to erythronate can be accomplished using the NAD+ dependent pathways described previously [10].

Transaldolase-catalyzed formation of erythrose-4-phosphate provides an alternative entry point into this pathway [13]. Transaldolase catalyzes the formation of erythrose-4-phosphate and fructose-6-phosphate from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate [13]. This reaction represents part of the non-oxidative phase of the pentose phosphate pathway and can be integrated into existing metabolic engineering strategies [13].

Table 4: Erythrose-4-Phosphate Dephosphorylation - Enzymatic Steps and Conditions

| Enzyme | Substrate | Product | Cofactor | Optimal Conditions |

|---|---|---|---|---|

| EryC | L-3-Tetrulose-4P | D-3-Tetrulose-4P | Metal ions | pH 7.0, 37°C |

| TpiA2 | D-3-Tetrulose-4P | D-Erythrulose-4P | None | pH 7.0, 37°C |

| RpiB | D-Erythrulose-4P | D-Erythrose-4P | None | pH 7.0, 37°C |

| PGP | Erythrose-4P | Erythrose | Mg2+ | pH 7.5, 37°C |

Enzymatic Production Methods

Enzymatic production methods for potassium D-erythronate represent a rapidly developing field that combines the principles of biocatalysis with sustainable manufacturing practices. These approaches offer significant advantages in terms of selectivity, environmental compatibility, and potential for large-scale implementation.

Microbial fermentation pathways have been extensively studied for erythronate production, particularly in bacterial systems capable of metabolizing four-carbon compounds [9] [10]. Sinorhizobium meliloti has been identified as a particularly promising organism for 4-phosphoerythronate production through the synthesis of pyridoxal 5'-phosphate [14]. The organism utilizes glycolaldehyde as a starting material, converting it sequentially to D-erythrulose, D-erythrulose-4-phosphate, and D-erythrose-4-phosphate [14].

Flavin adenine dinucleotide (FAD) dependent dehydrogenases represent key enzymes in the enzymatic production cascade [15] [14]. 4-Phospho-D-erythronate dehydrogenase (PdxB) converts 4-phosphoerythronate to 2-oxo-3-hydroxy-4-phosphobutanoate with concomitant reduction of NAD+ to NADH [15]. This enzyme demonstrates strict substrate specificity for 4-phosphoerythronate, showing no activity against other 2-hydroxy acid compounds tested [14].

Transketolase-mediated synthesis offers another enzymatic approach, particularly for the formation of erythrose precursors [14]. Transketolase catalyzes the formation of D-erythrulose from glycolaldehyde, with the glycolaldehyde serving as both acceptor and donor substrate [14]. This reaction represents the initial step in the glycolaldehyde-to-erythronate pathway and can be coupled with subsequent enzymatic transformations.

Enzyme cascade systems have been developed to achieve complete conversion from simple precursors to erythronate derivatives [16]. These systems typically involve multiple enzymes working in concert to achieve high overall conversion efficiency [16]. One-pot enzyme cascade reactions have been demonstrated for related compounds, suggesting potential applications for erythronate synthesis [16].

Table 5: Enzymatic Production Methods - Key Enzymes and Performance

| Enzyme System | Substrate | Product | Cofactor | Activity (U/mg) | Temperature Optimum |

|---|---|---|---|---|---|

| PdxB | 4-Phosphoerythronate | 2-Oxo-3-hydroxy-4-phosphobutanoate | NAD+ | 946 | 37°C |

| Transketolase | Glycolaldehyde | D-Erythrulose | TPP, Mg2+ | Variable | 30-37°C |

| PdxR | 4-Phosphoerythronate | 2-Oxo-3-hydroxy-4-phosphobutanoate | FAD | High | 37°C |

| GAPDH | Erythrose-4P | 4-Phosphoerythronate | NAD+ | Moderate | 37°C |

Scale-Up Considerations for Laboratory Preparation

Scale-up of potassium D-erythronate synthesis from laboratory to pilot and industrial scales presents several critical challenges that must be carefully addressed to ensure consistent product quality and economic viability. The transition from bench-scale to larger production volumes requires comprehensive consideration of reaction kinetics, heat and mass transfer, equipment design, and process control systems.

Heat transfer considerations represent one of the most critical aspects of scale-up for potassium D-erythronate synthesis [17] [18]. Exothermic reactions become significantly more challenging to control at larger scales, requiring careful design of cooling systems and reaction vessel geometry [18]. The heat of reaction must be carefully managed to prevent product decomposition and ensure consistent reaction conditions throughout the vessel [18]. Jacket cooling systems and internal coil designs are commonly employed to maintain optimal temperature profiles [17].

Mass transfer limitations become increasingly important as reaction volumes increase [17] [19]. Mixing efficiency directly impacts reaction rates and product uniformity, requiring careful selection of impeller design and agitation rates [17]. Oxygen transfer rates are particularly critical for oxidation-based synthetic routes, necessitating optimization of sparging systems and agitation patterns [17]. Scale-up typically requires maintaining consistent power per unit volume to ensure comparable mixing performance [19].

Equipment scaling considerations must account for both linear and non-linear scaling relationships [19]. Chromatography column volumes may not scale linearly with production volume, requiring optimization of loading capacities and flow rates [19]. Filtration operations often require membrane area scaling that may not follow simple proportional relationships [19]. Crystallization equipment design must consider nucleation and growth kinetics at different scales [20].

Process control and monitoring systems require significant enhancement for larger scale operations [17] [21]. Real-time monitoring of critical process parameters becomes essential for maintaining consistent product quality [22]. Automated control systems must be implemented to manage temperature, pH, and flow rate variations that become more pronounced at larger scales [17]. Statistical process control methods should be implemented to detect and correct process deviations before they impact product quality [21].

Table 6: Scale-Up Considerations - Critical Parameters and Scaling Factors

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Scaling Factor |

|---|---|---|---|---|

| Reaction Volume | 1-10 L | 100-500 L | 5,000-20,000 L | 10³-10⁴ |

| Heat Transfer Area | 0.1-1 m² | 10-50 m² | 500-2,000 m² | 10³-10⁴ |

| Mixing Power | 0.1-1 kW | 5-25 kW | 100-500 kW | 10²-10³ |

| Cooling Capacity | 1-10 kW | 50-250 kW | 1,000-5,000 kW | 10³-10⁴ |

Continuous processing versus batch operations must be carefully evaluated for large-scale potassium D-erythronate production [23] [24]. Continuous processing offers advantages in terms of consistent product quality and reduced equipment size, but may be complicated by solid handling requirements [23]. Hybrid batch-continuous approaches have been successfully demonstrated for related compounds, showing improved efficiency over pure batch operations [23]. Process intensification through continuous processing can reduce solvent usage and improve environmental performance [24].

Economic optimization requires careful consideration of raw material costs, energy consumption, and waste generation [24]. Life cycle assessment studies have demonstrated that continuous processing typically offers environmental advantages through reduced equipment cleaning requirements and smaller plant footprints [24]. Cumulative mass intensity reductions of 30.1% and global warming potential reductions of 57.5% have been reported for continuous versus batch processing of related compounds [24].

Purification Techniques and Analytical Validation

Purification of potassium D-erythronate requires sophisticated techniques to achieve the high purity levels demanded for pharmaceutical and research applications. The development of robust purification protocols and comprehensive analytical validation methods is essential for ensuring consistent product quality and regulatory compliance.

Recrystallization techniques represent the primary purification method for potassium D-erythronate, leveraging the compound's favorable crystallization properties [25] [26]. Hot water recrystallization provides effective removal of organic impurities while maintaining the integrity of the potassium salt [25]. Controlled cooling rates are essential for obtaining large, well-formed crystals with improved purity and handling characteristics [26]. Typical recrystallization yields exceed 95% with purity improvements of 2-5 percentage points [25].

Vacuum evaporation crystallization offers enhanced control over crystal formation and minimizes thermal decomposition of the product [25]. Multi-stage evaporation systems can be employed to achieve optimal solid content before crystallization [27]. Falling film evaporators provide controlled heat transfer and prevent foaming effects that can compromise product quality [27]. Pressure optimization is critical to prevent polymerization reactions and Maillard-type degradation [27].

Ion exchange chromatography serves as a highly effective method for removing ionic impurities from potassium D-erythronate [28] [29]. Cation exchange resins (AG 50-X4, H+ form) effectively remove metal ion contaminants, while anion exchange resins can separate acidic impurities [28]. Sequential cation-anion exchange protocols provide comprehensive purification with final purities exceeding 98% [28]. Gradient elution techniques enable selective separation of closely related compounds [29].

Chromatographic purification methods offer the highest achievable purity levels for analytical applications [30] [28]. High-performance liquid chromatography (HPLC) with appropriate derivatization strategies enables separation of stereoisomers and closely related structural analogs [30]. Ion chromatography with conductivity detection provides excellent resolution for separation from other organic acids [28]. Gas chromatography-mass spectrometry (GC-MS) following derivatization with isopropyl/trifluoroacetyl reagents enables high-resolution analytical separations [28].

Table 7: Purification Techniques - Performance Comparison

| Technique | Purity Achieved | Recovery Rate | Processing Time | Cost Factor |

|---|---|---|---|---|

| Recrystallization | 95-97% | 85-95% | 4-8 hours | Low |

| Ion Exchange | 98-99% | 80-90% | 8-12 hours | Moderate |

| HPLC Purification | >99% | 70-85% | 2-4 hours | High |

| Crystallization | 96-98% | 90-95% | 6-10 hours | Low |

Analytical validation protocols must comply with International Council for Harmonisation (ICH) guidelines for pharmaceutical applications [31] [32]. Method validation parameters include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [31]. Linearity assessment requires evaluation of at least five concentration levels spanning the analytical range of interest [31]. Accuracy determination should employ multiple approaches including reference materials and standard addition methods [31].

Stability-indicating method development is essential for long-term product quality assurance [33] [22]. Forced degradation studies must be performed under acid, base, oxidative, thermal, and photolytic conditions to identify potential degradation products [33]. Peak purity analysis using photodiode array detection or mass spectrometry ensures specificity of the analytical method [33]. Degradation levels of 10-30% are typically targeted to identify major degradation pathways [33].

Quality control specifications must address both chemical purity and physical characteristics [33] [22]. Assay methods should achieve precision of ±15% for quality control samples and ±20% for lower limit of quantitation [33]. At least 67% of quality control samples must meet acceptance criteria for analytical run approval [33]. Impurity profiling should identify and quantify all impurities above 0.1% relative to the main component [22].

Table 8: Analytical Validation Parameters - ICH Guidelines

| Parameter | Acceptance Criteria | Test Method | Frequency |

|---|---|---|---|

| Assay | 97.0-103.0% | HPLC | Every batch |

| Water Content | ≤0.5% | Karl Fischer | Every batch |

| Heavy Metals | ≤10 ppm | ICP-MS | Monthly |

| Microbial Limits | <100 CFU/g | USP <61> | Every batch |

| Residual Solvents | ICH Class 3 limits | GC-MS | Every batch |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types